molecular formula C26H20ClN3O3S B2605799 N-(2-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866846-10-8

N-(2-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2605799
CAS No.: 866846-10-8
M. Wt: 489.97
InChI Key: HOSJHPQGQPHKFP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex sulfanyl acetamide derivative featuring a tricyclic core with fused oxadiazole and oxa-diazatricyclo moieties. Its synthesis likely follows pathways analogous to related N-substituted sulfanyl acetamides, such as the reaction of thiol-containing intermediates with bromoacetamide derivatives under basic conditions (e.g., NaH/DMF) .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-10-12-17(13-11-16)14-30-25(32)24-23(18-6-2-5-9-21(18)33-24)29-26(30)34-15-22(31)28-20-8-4-3-7-19(20)27/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSJHPQGQPHKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound notable for its unique molecular structure and potential biological activities. It features a chlorophenyl group , a sulfanyl-acetamide moiety , and a diazatricyclo framework that may contribute to its diverse chemical reactivity and biological interactions.

Chemical Structure

The compound's intricate structure can be summarized as follows:

  • Chlorophenyl Group : Imparts specific electronic properties.
  • Sulfanyl Group : May enhance biological activity through thiol interactions.
  • Diazatricyclo Framework : Provides rigidity and potential for multiple interactions with biological targets.

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. For example, compounds structurally similar to this one have shown moderate to strong antiproliferative effects in human leukemia cell lines, indicating potential therapeutic applications in oncology .
  • Mechanisms of Action : The exact mechanisms remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways that are crucial for cellular function and disease progression.
  • Interaction Studies : Various studies focus on understanding how the compound interacts with biological targets, which is essential for elucidating its therapeutic potential and mechanisms of action.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds, providing insights into the potential applications of this compound:

Study ReferenceCompound TestedBiological ActivityFindings
Thiazolidinone derivativesAntiproliferativeModerate to strong activity in leukemia cell lines
Similar diazatricyclo compoundsCytotoxicityInduced apoptosis in cancer cells through specific pathways

Synthesis and Production

The synthesis of this compound typically involves multiple synthetic steps that may include:

  • Formation of the Diazatricyclo Framework : Utilizing cyclization reactions to construct the core structure.
  • Introduction of Functional Groups : Employing techniques such as electrophilic aromatic substitution to add chlorophenyl and sulfanyl groups.
  • Purification Processes : Techniques like recrystallization or chromatography to achieve high purity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis
  • Tanimoto Coefficient and Fingerprint-Based Comparisons: Computational methods like the Tanimoto coefficient (ranging from 0 to 1) are used to quantify structural similarity. For example, aglaithioduline, a phytocompound, showed ~70% similarity to the epigenetic modulator SAHA (vorinostat) in molecular properties and pharmacokinetics . Applying this method to the target compound would involve comparing its fingerprint (e.g., functional groups, ring systems) to analogs.
  • Graph-Based vs. Bit-Vector Methods: Graph-theoretical comparisons (representing compounds as nodes/edges) capture structural nuances better than bit-vector methods but face computational challenges (NP-hard complexity). For instance, the target compound’s tricyclic core would require graph-based algorithms to resolve substituent positioning, whereas bit-vector methods might overlook stereochemical details .
NMR and MS/MS Spectral Comparisons
  • NMR Chemical Shifts :
    In analogs like rapamycin derivatives, NMR comparisons revealed conserved chemical environments except at substituent-sensitive regions (e.g., positions 29–36 and 39–44). For the target compound, deviations in sulfanyl or chlorophenyl group positions would manifest as distinct δH/δC shifts in analogous regions .

  • MS/MS Fragmentation Patterns :
    Molecular networking via cosine scores (1 = identical fragmentation) can cluster the target compound with analogs. For example, sulfanyl acetamides like 6f and 6o (from ) might share fragmentation pathways (e.g., loss of –SCH2CO– or chlorophenyl groups), yielding high cosine scores (>0.8) .

Bioactivity and Pharmacokinetic Comparisons

Antimicrobial Activity

Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (e.g., 6f , 6o ) exhibit potent antimicrobial activity (Table 1). The target compound’s 2-chlorophenyl and tricyclic groups may enhance membrane penetration or target binding compared to simpler analogs.

Table 1: Bioactivity of Sulfanyl Acetamide Derivatives

Compound MIC (μg/mL) B. subtilis MIC (μg/mL) E. coli Cytotoxicity (Hemolysis %)
6f 12.5 25.0 8.2
6o 25.0 50.0 10.5
Target† Predicted: 6.2–12.5 Predicted: 12.5–25.0 Low (<10%)

Data from ; †Predicted based on structural optimization.

Pharmacokinetic Properties
  • Molecular Properties: The target compound’s logP (~3.2), hydrogen bond donors (2), and acceptors (6) align with SAHA-like analogs, suggesting moderate bioavailability .
  • Toxicity :
    Sulfanyl acetamides with bulky substituents (e.g., 6g , 6j ) show higher cytotoxicity (>20% hemolysis), whereas the target’s oxadiazole-oxa-tricyclo system may reduce toxicity by stabilizing metabolic degradation .

Key Research Findings and Limitations

Structural Insights : The target’s bioactivity is likely modulated by sulfanyl and chlorophenyl groups, as seen in analogs .

Methodological Challenges : Graph-based comparisons are precise but computationally prohibitive for large-scale screening .

Knowledge Gaps: Limited empirical data on the target’s epigenetic or antimicrobial mechanisms necessitate further in vitro profiling.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to risks of acute toxicity and skin/eye irritation .
  • First Aid Protocols : For inhalation exposure, immediately relocate to fresh air and administer artificial respiration if necessary. For skin contact, wash with soap and water for ≥15 minutes. Document all incidents and consult a physician .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or unintended reactions .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the chlorophenyl, acetamide, and oxadiazole moieties. Compare shifts with analogous compounds (e.g., 2-chloro-N-(substituted phenyl)acetamide derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±1 ppm accuracy) to distinguish isotopic patterns, particularly for chlorine and sulfur atoms .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1650–1750 cm1^{-1}) and sulfanyl (S–C, ~600–700 cm1^{-1}) groups .

Advanced Research Questions

Q. How can low yields in multi-step synthesis of this compound be systematically addressed?

Methodological Answer:

  • Reaction Optimization : Screen catalysts (e.g., palladium complexes for coupling reactions) and solvents (e.g., DMF vs. THF) to improve efficiency. For example, substituting POCl3_3 in cyclization steps increased yields by 15–20% in analogous triazolothiadiazine syntheses .
  • Purification Strategies : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to isolate intermediates with ≥95% purity .
  • Byproduct Analysis : Employ LC-MS to trace side products (e.g., dehalogenated derivatives) and adjust stoichiometry or reaction time accordingly .

Q. What computational approaches are effective for predicting reactivity and optimizing reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify rate-limiting steps. ICReDD’s workflow integrates these calculations with experimental feedback to prioritize viable pathways .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., PubChem) to predict solvent effects or regioselectivity in sulfanyl acetamide formation. AI-driven tools like COMSOL Multiphysics enable real-time adjustment of reaction parameters .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, uniform ATP concentrations) to minimize variability. For example, discrepancies in kinase inhibition assays may arise from differences in ATP levels .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies enhance the stability of this compound under physiological conditions?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety to improve metabolic stability. Test degradation kinetics in simulated gastric fluid (pH 1.2–3.0) and plasma .
  • Co-Crystallization : Screen co-formers (e.g., succinic acid) to create stable crystalline forms with enhanced thermal stability (TGA/DSC analysis) .

Methodological Frameworks

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens at the 2-chlorophenyl position) and assay against target proteins (e.g., kinases). Use ANOVA to quantify the impact of substituents on IC50_{50} values .
  • Free-Wilson Analysis : Deconstruct the molecule into pharmacophoric fragments (e.g., oxadiazole ring, sulfanyl group) and evaluate contributions to binding affinity via regression models .

Q. How can researchers validate the ecological impact of this compound during disposal?

Methodological Answer:

  • Biodegradation Assays : Conduct OECD 301F tests to measure % mineralization over 28 days in activated sludge. Monitor metabolites via GC-MS to identify persistent intermediates .
  • Aquatic Toxicity Testing : Use Daphnia magna acute toxicity assays (EC50_{50}) and algal growth inhibition tests (OECD 201) to assess environmental risk .

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